molecular formula C30H32FN5O2 B12415308 1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide

1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide

Cat. No.: B12415308
M. Wt: 513.6 g/mol
InChI Key: AMLAWNFGPZNOOW-UHFFFAOYSA-N
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Description

1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring, a fluorophenyl group, and a pyridoindole core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide involves multiple steps, including the formation of the cyclopropane ring, the introduction of the fluorophenyl group, and the construction of the pyridoindole core. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridoindole derivatives and fluorophenyl-containing molecules. These compounds share structural features with 1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide but may differ in their specific functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropane ring, a fluorophenyl group, and a pyridoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H32FN5O2

Molecular Weight

513.6 g/mol

IUPAC Name

1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide

InChI

InChI=1S/C30H32FN5O2/c31-25-4-2-1-3-22(25)18-36-15-11-19(12-16-36)9-13-33-29(37)21-7-8-23-24-10-14-32-28(27(24)34-26(23)17-21)35-30(38)20-5-6-20/h1-4,7-8,10,14,17,19-20,34H,5-6,9,11-13,15-16,18H2,(H,33,37)(H,32,35,38)

InChI Key

AMLAWNFGPZNOOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC=CC3=C2NC4=C3C=CC(=C4)C(=O)NCCC5CCN(CC5)CC6=CC=CC=C6F

Origin of Product

United States

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